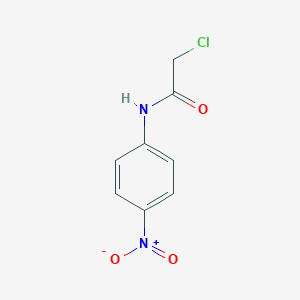

2-Chloro-N-(4-nitrophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZURFBCEYQYATI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169575 | |

| Record name | Acetanilide, 2-chloro-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17329-87-2 | |

| Record name | Acetanilide, 2-chloro-4'-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17329-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2-chloro-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

Abstract

This document provides an in-depth technical guide for the synthesis, purification, and characterization of 2-Chloro-N-(4-nitrophenyl)acetamide, a pivotal intermediate in contemporary pharmaceutical development. N-arylacetamides are a significant class of intermediates for the production of medicinal, agrochemical, and pharmaceutical compounds. The title compound, in particular, serves as a critical building block in the synthesis of targeted therapies, including the tyrosine kinase inhibitor Nintedanib, used in the treatment of idiopathic pulmonary fibrosis.[1] This guide elucidates the core chemical principles, provides a detailed, field-proven experimental protocol, and outlines robust characterization and safety procedures. It is intended for researchers, chemists, and professionals in the drug development sector who require a reliable and well-validated methodology for the preparation of this key synthetic intermediate.

Introduction: The Significance of a Key Intermediate

This compound (C₈H₇ClN₂O₃) is a substituted acetamide that has garnered significant attention in medicinal chemistry. Its utility is primarily as a precursor in multi-step syntheses of complex active pharmaceutical ingredients (APIs). The presence of three key functional features—an electrophilic chloroacetyl group, a stable amide linkage, and an electron-deficient nitrophenyl ring—makes it a versatile synthon. The nitro group can be readily reduced to an amine, providing a reactive site for further molecular elaboration, a common strategy in drug discovery. Its role as a key intermediate in the synthesis of Nintedanib and various kinase inhibitors underscores its importance in the production of modern therapeutics.[1][2][3] This guide provides a comprehensive framework for its synthesis via the direct acylation of 4-nitroaniline.

Synthesis Pathway: Nucleophilic Acyl Substitution

The predominant and most efficient pathway for synthesizing this compound is the direct N-acylation of 4-nitroaniline with chloroacetyl chloride.[4][5] This reaction proceeds via a classic nucleophilic acyl substitution mechanism.

Reaction Principle and Mechanism

The core of this synthesis is the reaction between a nucleophile (the primary amine of 4-nitroaniline) and an electrophile (the carbonyl carbon of chloroacetyl chloride). The lone pair of electrons on the nitrogen atom of the 4-nitroaniline's amino group attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, either added explicitly or another molecule of the starting amine, removes the proton from the nitrogen to yield the final neutral amide product and a hydrochloride salt byproduct.

Rationale for Reagent and Condition Selection

-

4-Nitroaniline (Substrate): This starting material is selected for its commercial availability and the strategic placement of the nitro group.[1] While the nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution, it only moderately reduces the nucleophilicity of the amino group, which remains sufficiently reactive to attack the acyl chloride.

-

Chloroacetyl Chloride (Acylating Agent): As an acyl chloride, it is a highly reactive acylating agent, ensuring a rapid and high-yielding reaction.[6] The presence of the alpha-chloro group is crucial for the intermediate's role in subsequent API syntheses, often providing a reactive handle for nucleophilic displacement reactions.

-

Solvent: A relatively non-polar, aprotic solvent like chloroform or ethyl acetate is ideal.[4][7] It solubilizes the starting aniline and does not react with the highly reactive chloroacetyl chloride.

-

Acid Scavenger (Base): The reaction generates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting 4-nitroaniline, rendering it non-nucleophilic and halting the reaction. To prevent this, an acid scavenger such as triethylamine or an inorganic base like sodium carbonate is often employed to neutralize the HCl as it forms.[1][7] In some protocols, an excess of the amine substrate itself can serve this purpose, though this is less efficient.

-

Temperature Control: The reaction is highly exothermic. It is typically initiated at a low temperature (0 °C) to control the initial rate of reaction, followed by a period at room temperature or reflux to ensure completion.[4][7]

Detailed Experimental Protocol

This section outlines a validated, step-by-step procedure for the synthesis and purification of this compound.

Materials and Equipment

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | CAS No. |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 10.0 g | 100-01-6 |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 8.0 mL (~11.5 g) | 79-04-9 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 10.1 mL | 121-44-8 |

| Chloroform | CHCl₃ | 119.38 | 150 mL | 67-66-3 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for workup | 141-78-6 |

| Deionized Water | H₂O | 18.02 | As needed for workup | 7732-18-5 |

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser, ice-water bath, Buchner funnel, and standard laboratory glassware.

Synthesis and Workup Procedure

-

Reaction Setup: In a chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Reagent Addition: Add 4-nitroaniline (10.0 g) and chloroform (150 mL) to the flask. Stir the mixture to dissolve the solid. Add triethylamine (10.1 mL).

-

Controlled Acylation: Cool the flask in an ice-water bath to 0 °C. Add chloroacetyl chloride (8.0 mL) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.[7] Alternatively, the mixture can be refluxed for 1 hour to drive the reaction to completion.[4]

-

Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Shake and separate the layers. Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. A solid crude product will be obtained.

Purification

-

Recrystallization: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture.[7] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified yellow crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water and dry them thoroughly. An expected yield is approximately 11-12 g.[4]

Synthesis Workflow Diagram

Caption: Synthesis and purification workflow for this compound.

Product Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. The following methods are standard for this compound.

Analytical Methods

-

Melting Point: A sharp melting point range is indicative of high purity. The literature value is typically in the range of 180-185 °C.[4][5]

-

Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is a powerful tool for assessing purity.

-

High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product with high precision.[1]

Expected Analytical Results

Table 2: Product Specifications and Characterization Data

| Parameter | Expected Value | Reference |

| Appearance | Yellow crystalline solid | [8] |

| Molecular Formula | C₈H₇ClN₂O₃ | |

| Molecular Weight | 214.61 g/mol | [9] |

| Melting Point | 180-185 °C | [4][5] |

| IR (cm⁻¹) | ~3280 (N-H stretch), ~1670 (C=O stretch, amide I), ~1590 (N-H bend, amide II), ~1500 (C-N stretch), ~850 (C-Cl stretch) | [5] |

| Purity (HPLC) | ≥98% | [10] |

Characterization Workflow

Caption: Post-synthesis workflow for product characterization and quality control.

Critical Safety and Hazard Management

Both the starting materials and reagents in this synthesis possess significant hazards. Strict adherence to safety protocols is mandatory.

Reagent-Specific Hazards

Table 3: Summary of Chemical Hazards

| Chemical | GHS Pictograms | Key Hazards |

| 4-Nitroaniline | ☠️, ☣️, ambiental | Toxic if swallowed, inhaled, or in contact with skin.[11][12] May cause damage to organs through prolonged exposure.[12] Harmful to aquatic life.[13] |

| Chloroacetyl Chloride | ☠️, corrosive, ambiental | Causes severe skin burns and eye damage.[14] Toxic if inhaled.[6] Reacts violently with water, liberating toxic gas.[6][15] |

| Triethylamine | 🔥, corrosive, ❗ | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed. |

| Chloroform | ❗, ☣️ | Harmful if swallowed. Causes skin and eye irritation. Suspected of causing cancer. May cause damage to organs. |

Recommended Handling Procedures

-

Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors and dust. An emergency safety shower and eyewash station must be readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are required, especially when handling chloroacetyl chloride.

-

Hand Protection: Compatible, chemical-resistant gloves (e.g., butyl rubber or laminate) must be worn. Always inspect gloves before use.[6]

-

Body Protection: A lab coat and appropriate protective clothing should be worn.[14]

-

-

Spill & Emergency Procedures:

-

Chloroacetyl Chloride Spill: Evacuate the area. Cover the spill with a dry, inert absorbent material such as dry lime, soda ash, or sand.[14] Do not use water.[16] Place in a sealed container for hazardous waste disposal.

-

4-Nitroaniline Spill: Avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.

-

Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17] For inhalation, move to fresh air.[15] In all cases of exposure, seek immediate medical attention.[6][15]

-

Conclusion

The synthesis of this compound via N-acylation of 4-nitroaniline is a robust and scalable method for producing a high-value pharmaceutical intermediate. This guide provides a comprehensive overview of the process, emphasizing the rationale behind procedural choices, detailed experimental steps, and critical safety considerations. By adhering to this well-defined protocol, researchers and drug development professionals can reliably produce this key building block with high purity and yield, facilitating the advancement of new therapeutic agents.

References

- 1. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals - CAT N°: 35536 [bertin-bioreagent.com]

- 4. prepchem.com [prepchem.com]

- 5. ijpsr.info [ijpsr.info]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. westliberty.edu [westliberty.edu]

- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 13. carlroth.com [carlroth.com]

- 14. nj.gov [nj.gov]

- 15. lobachemie.com [lobachemie.com]

- 16. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

physicochemical properties of 2-Chloro-N-(4-nitrophenyl)acetamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecular Structure to Biological Function

In the landscape of drug discovery and chemical biology, the journey of a molecule from a laboratory curiosity to a potential therapeutic agent is governed by its intrinsic physicochemical properties. These characteristics—solubility, lipophilicity, stability, and others—dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides a detailed examination of this compound, a synthetic intermediate that serves as a valuable scaffold in medicinal chemistry.[3] By dissecting its core properties and providing robust, field-proven protocols for their evaluation, we aim to equip researchers with the foundational knowledge necessary to unlock the potential of this and similar chemical entities. The deviation from optimal physicochemical properties can lead to a higher likelihood of attrition in drug development, making a thorough understanding at an early stage paramount.[4]

Section 1: Core Physicochemical Profile

A molecule's identity and fundamental properties are the starting point for any in-depth analysis. This compound is a solid compound at room temperature, as indicated by its high melting point.[5] Its structure, featuring a nitro group, an amide linkage, and a chloroacetyl group, suggests a complex interplay of electronic and steric factors that influence its behavior.

| Property | Value | Source(s) |

| CAS Number | 17329-87-2 | [5][6] |

| Molecular Formula | C₈H₇ClN₂O₃ | [5][7] |

| Molecular Weight | 214.61 g/mol | [5][7] |

| Appearance | White to Light yellow powder/crystal | |

| Melting Point | 182 - 189 °C | [7][8] |

| Water Solubility | 477.69 mg/L (Estimated) | [9] |

| InChI Key | AZURFBCEYQYATI-UHFFFAOYSA-N | [5][6] |

Section 2: Aqueous Solubility

The Bedrock of Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[10] For a compound to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment.[2] Insufficient solubility is a primary reason for the failure of promising drug candidates. Therefore, the accurate determination of a compound's solubility is a non-negotiable step in its preclinical evaluation. The process involves establishing an equilibrium between the dissolved and undissolved solute, ensuring the solvent is pure, and using a reliable analytical method for quantification.[11]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional and widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[11] The objective is to create a saturated solution and then quantify the concentration of the dissolved analyte.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a clear glass vial. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial. This pH is chosen to mimic physiological conditions.

-

Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled environment (typically 25°C or 37°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system has reached equilibrium when consecutive measurements of the solute concentration are consistent.[12]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant, taking extreme care not to disturb the solid pellet. It is advisable to filter the aliquot through a 0.22 µm syringe filter that has been confirmed not to bind the analyte.

-

Quantification: Dilute the filtered aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument. Analyze the concentration using a validated, stability-indicating HPLC-UV method.

-

Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Measurement.

Section 3: Lipophilicity (LogD)

Balancing Act for Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical property that significantly influences a drug's ability to cross biological membranes, its binding to target proteins, and its overall ADME profile.[10] It is typically measured as the distribution coefficient (LogD at a specific pH) between an aqueous phase (like PBS at pH 7.4) and an immiscible organic solvent (like n-octanol).[13] A delicate balance is required; while high lipophilicity can improve membrane permeability and target binding, it can also lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10][14]

Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)

This protocol details the shake-flask method for determining the octanol-water distribution coefficient at pH 7.4, a key indicator of a compound's lipophilicity under physiological conditions.

Methodology:

-

Solvent Pre-saturation: Prepare two solutions: n-octanol saturated with PBS (pH 7.4) and PBS (pH 7.4) saturated with n-octanol. This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight. This step is critical to prevent volume changes during the experiment.[15]

-

Compound Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated PBS (e.g., 1:1 or other defined ratios). The chosen ratio can be optimized based on the expected lipophilicity of the compound.[16]

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[13][17]

-

Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10-15 minutes) to ensure a clean and complete separation of the aqueous and organic layers.[15]

-

Sampling: Carefully collect an aliquot from each phase (n-octanol and PBS).

-

Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC-UV method. A calibration curve should be prepared for accurate quantification.

-

Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] )

Visualization: LogD Determination Workflow

Caption: Workflow for Shake-Flask LogD₇.₄ Measurement.

Section 4: Chemical Stability Assessment

Ensuring Integrity from Shelf to Target

Chemical stability is a cornerstone of drug development, ensuring that a substance maintains its identity, strength, and purity throughout its shelf life.[2][18] Instability can lead to a loss of potency and the formation of degradation products, which may be inactive or even toxic.[18] Forced degradation (or stress testing) is a crucial early-stage assessment that subjects the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[19]

Experimental Protocol: Forced Degradation Studies

This protocol provides a framework for subjecting this compound to hydrolytic, oxidative, and photolytic stress conditions as per general guidelines.[18][19]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At set time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.[19]

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Keep at 60°C for a shorter period (e.g., 8 hours), as base-catalyzed hydrolysis is often faster.

-

At set time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.[19]

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store at room temperature, protected from light, for 12-24 hours.

-

At set time points, withdraw an aliquot, dilute, and analyze.[19]

-

-

Photostability:

-

Expose a solution of the compound and a sample of the solid compound to a light source providing a specified illumination (e.g., as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample protected from light.

-

After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

-

-

Analysis: In all cases, the samples are analyzed using a stability-indicating HPLC method. The chromatograms are examined for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualization: Forced Degradation Study Logic

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

The define its potential and limitations within a research and development context. A comprehensive understanding of its solubility, lipophilicity, and stability is not merely an academic exercise; it is a fundamental requirement for its rational application in medicinal chemistry and drug design.[14] The protocols and frameworks presented in this guide offer a validated pathway for researchers to generate high-quality, reproducible data, thereby enabling informed decision-making and accelerating the journey from discovery to innovation.

References

- 1. fiveable.me [fiveable.me]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. ijpsr.info [ijpsr.info]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. This compound | 17329-87-2 [sigmaaldrich.com]

- 6. Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 17329-87-2 CAS MSDS (N1-(4-NITROPHENYL)-2-CHLOROACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. chemchart.com [chemchart.com]

- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Shake Flask LogD | Domainex [domainex.co.uk]

- 14. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. usp.org [usp.org]

- 19. benchchem.com [benchchem.com]

2-Chloro-N-(4-nitrophenyl)acetamide CAS number and structure

An In-Depth Technical Guide to 2-Chloro-N-(4-nitrophenyl)acetamide: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into its core characteristics, synthesis protocols, and significant applications, grounding all information in authoritative scientific data.

Introduction: A Versatile Chemical Building Block

This compound, identified by CAS Number 17329-87-2 , is a substituted acetamide that serves as a pivotal precursor in the synthesis of a wide array of functional molecules.[1] Its structure, featuring a reactive chloroacetyl group and a nitrophenyl ring, makes it a versatile intermediate for introducing specific pharmacophores and functional groups. This compound is particularly significant in the development of pharmaceuticals, including anticancer agents, and as a precursor in the agrochemical industry.[2][3] Its utility stems from the electrophilic nature of the carbon bearing the chlorine atom and the electronic properties conferred by the nitro group on the aromatic ring.

Common synonyms for this compound include 2-Chloro-4'-nitroacetanilide and N-(Chloroacetyl)-4-nitroaniline.[1][4] Understanding its properties and synthetic pathways is crucial for leveraging its full potential in complex organic syntheses.

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound dictate its handling, reactivity, and application. This compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.[4]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 17329-87-2 | [1] |

| Molecular Formula | C₈H₇ClN₂O₃ | [1] |

| Molecular Weight | 214.61 g/mol | [1][5] |

| Appearance | White to Light yellow powder/crystal | [4] |

| Melting Point | 183-189 °C | [4][6] |

| IUPAC Name | This compound | [1] |

| InChI Key | AZURFBCEYQYATI-UHFFFAOYSA-N | [1] |

| Purity | Typically >95-98% | [4] |

| Storage Temperature | Inert atmosphere, room temperature |

Molecular Structure Analysis

The structure of this compound has been elucidated by single-crystal X-ray diffraction.[7] The molecule is nearly planar. Structural studies reveal the presence of an intramolecular C—H⋯O hydrogen bond, which forms a stable six-membered ring.[7] In the crystalline state, molecules are interconnected by intermolecular N—H⋯O hydrogen bonds, creating infinite chains that are further stabilized by Cl⋯O interactions.[7] This ordered, hydrogen-bonded network is a key feature influencing the compound's melting point and solubility characteristics.

References

- 1. Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. innospk.com [innospk.com]

- 4. This compound | 17329-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

biological activity of 2-Chloro-N-(4-nitrophenyl)acetamide derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-N-(4-nitrophenyl)acetamide Derivatives

Abstract

The acetamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Within this broad class, this compound and its derivatives have emerged as significant molecules, demonstrating a versatile range of pharmacological activities. These synthetic compounds are notable not only for their straightforward synthesis but also for their potent antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives. We will delve into the specific mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize the current understanding of how their chemical structure dictates their biological function. This document is intended for researchers, scientists, and professionals in drug development who are seeking an authoritative resource on the therapeutic potential of this promising class of compounds.

Introduction: The Versatility of the Acetamide Scaffold

N-arylacetamides are crucial intermediates in the synthesis of numerous medicinal, agrochemical, and pharmaceutical compounds. Their structural simplicity and synthetic accessibility make them attractive starting points for the development of novel therapeutic agents. The core structure, characterized by an amide linkage, provides a stable yet reactive framework that can be readily modified to modulate biological activity. The introduction of a chloroacetyl group and a nitrophenyl ring, as seen in this compound, imparts specific electronic and steric properties that are fundamental to its bioactivity. The nitro group, being a strong electron-withdrawing group, and the reactive chloro atom are key features that have been explored for their role in various pharmacological effects. This guide will systematically explore the documented biological activities stemming from this specific chemical architecture.

Synthesis and Characterization

The synthesis of this compound and its derivatives is typically a straightforward and high-yielding process. The parent compound is generally prepared through an acylation reaction.

General Synthesis Protocol

The primary synthetic route involves the reaction of a substituted aniline with chloroacetyl chloride. For the parent compound, p-nitroaniline is used as the starting material.

Step-by-step protocol:

-

Reactant Preparation: Dissolve p-nitroaniline in a suitable solvent, such as ethyl acetate or chloroform.

-

Acylation: Add chloroacetyl chloride to the solution, often in the presence of a base like triethylamine or by refluxing the mixture.[3][4] The base serves to neutralize the HCl byproduct of the reaction.

-

Reaction Monitoring: The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, the mixture is typically washed with water to remove any water-soluble impurities.[3]

-

Purification: The crude product is then purified, commonly through recrystallization from a solvent like ethanol, to yield the final crystalline product.[5]

-

Characterization: The structure and purity of the synthesized compound are confirmed using spectral techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[5]

This versatile method allows for the creation of a diverse library of derivatives by simply varying the starting aniline.

References

Unveiling the Therapeutic Potential of 2-Chloro-N-(4-nitrophenyl)acetamide and its Analogs: A Technical Guide for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the acetamide scaffold represents a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. Among these, 2-Chloro-N-(4-nitrophenyl)acetamide and its derivatives have emerged as a compelling class of molecules with multifaceted biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental evidence and detailed protocols to facilitate further investigation.

I. Antimicrobial Potential: Targeting Bacterial Cell Wall Synthesis

The rise of antibiotic-resistant pathogens constitutes a formidable global health crisis, necessitating the urgent discovery of novel antimicrobial agents. Chloroacetamide derivatives have demonstrated significant promise in this arena, with evidence pointing towards the inhibition of essential bacterial enzymes as a primary mechanism of action.

A. Penicillin-Binding Proteins (PBPs) as a Key Target

Recent studies on analogs such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have illuminated a potential mechanism of action against Gram-negative bacteria like Klebsiella pneumoniae.[1][2] The leading hypothesis is the targeting of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.[1][2] Inhibition of PBPs disrupts cell wall integrity, ultimately leading to cell lysis and bacterial death.[1][2] The chloro-substituent on the acetamide moiety appears to be critical for this enhanced antimicrobial activity.[1][3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antibacterial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC). This protocol outlines the broth microdilution method, a standard and reliable technique.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strain (e.g., Klebsiella pneumoniae ATCC 13883)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the bacterial strain from an agar plate and inoculate into CAMHB.

-

Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Diagram: Proposed Mechanism of Antibacterial Action

References

in vitro stability of 2-Chloro-N-(4-nitrophenyl)acetamide

An In-Depth Technical Guide to the In Vitro Stability of 2-Chloro-N-(4-nitrophenyl)acetamide

Executive Summary

This compound is a synthetic intermediate whose utility in pharmaceutical and chemical synthesis necessitates a thorough understanding of its stability profile.[1][2] This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the in vitro stability of this compound. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven experimental protocols. The core stability liabilities for this molecule are identified as hydrolysis of the amide bond under certain pH conditions and, most significantly, rapid conjugation with glutathione (GSH) due to the electrophilic nature of the α-chloroacetamide moiety. This inherent reactivity, while potentially useful for targeted covalent applications, presents a significant challenge for systemic drug development, likely leading to rapid clearance and potential for idiosyncratic toxicity. The following sections detail the predicted degradation pathways, provide robust protocols for chemical and metabolic stability assessment, and outline the necessary bioanalytical techniques for accurate quantification.

Introduction

Chemical Identity and Properties

This compound (CAS: 17329-87-2) is a nitroaromatic compound featuring a reactive chloroacetamide functional group.[3] Its chemical structure dictates its reactivity and potential metabolic fate. The electron-withdrawing nature of the p-nitrophenyl group influences the reactivity of the amide and the adjacent chloromethyl group.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O₃ | |

| Molecular Weight | 214.61 g/mol | |

| IUPAC Name | This compound | [3] |

| Physical Form | Solid | |

| Water Solubility | 312.04 mg/L (Estimated) | [4] |

| Melting Point | 159.1 °C (Estimated) | [4] |

Significance in Research and Drug Development

N-arylacetamides are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Specifically, chloroacetamide derivatives are employed for their ability to act as alkylating agents, forming covalent bonds with biological nucleophiles. While this reactivity is harnessed in the design of certain targeted covalent inhibitors, it also represents a primary pathway for metabolic clearance and a potential source of toxicity. Related acetamide structures have been investigated for a range of biological activities, including antibacterial effects, highlighting the importance of understanding the stability of this chemical class.[5][6][7]

The Critical Role of In Vitro Stability Assessment

In vitro stability assays are fundamental to modern drug discovery, providing early insights into a compound's likely in vivo behavior.[8] These studies help to:

-

Predict In Vivo Clearance: High metabolic turnover in vitro often correlates with rapid clearance and a short half-life in vivo.[9]

-

Identify Metabolic Liabilities: Pinpointing the specific functional groups susceptible to degradation allows for rational chemical modification to improve stability.

-

Uncover Reactive Metabolites: Compounds that are chemically reactive or form reactive metabolites can lead to toxicity through covalent binding to off-target proteins. The chloroacetamide moiety is a well-known structural alert for such reactivity.

-

Guide Dose Selection: Understanding a compound's stability is crucial for designing subsequent in vivo pharmacokinetic and toxicology studies.[9]

Predicted Degradation Pathways of this compound

The chemical structure of this compound suggests three primary routes of degradation in vitro. The most significant pathway is predicted to be conjugation with glutathione, driven by the electrophilic chloroacetyl group. Hydrolysis of the amide bond and reduction of the nitro group represent other important, albeit likely slower, degradation routes.

Caption: Predicted degradation pathways for this compound.

Chemical Stability Assessment

Chemical stability refers to a molecule's integrity in the absence of metabolic enzymes, typically assessed in aqueous buffers of varying pH.

Hydrolytic Stability Across Physiological pH

The primary non-enzymatic degradation route for this compound is the hydrolysis of the amide linkage. This reaction can be catalyzed by both acid and base.[10] Given the stability of amides, significant degradation is generally expected only at the extremes of the pH range (e.g., pH < 2 or pH > 9) over extended periods. However, it is a critical baseline to establish.

Causality Behind Experimental Choices:

-

pH Range Selection: We use pH 4.0, 7.4, and 9.0 to mimic conditions in the stomach, blood, and intestines, respectively, and to assess susceptibility to acid and base catalysis.

-

Temperature: The incubation is performed at 37°C to simulate physiological temperature.

-

Co-solvent: A small percentage of an organic solvent (like DMSO or acetonitrile) is necessary to dissolve the test compound but is kept to a minimum (<1%) to avoid influencing the reaction kinetics.

Detailed Protocol: Aqueous Buffer Stability

This protocol is designed as a self-validating system by including a time-zero (T0) sample as the 100% reference and analyzing all time points in a single batch to minimize analytical variability.

-

Preparation of Buffers: Prepare 100 mM acetate buffer (pH 4.0), phosphate-buffered saline (PBS, pH 7.4), and glycine buffer (pH 9.0).[11]

-

Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Incubation Mixtures: For each pH condition, add 5 µL of the 10 mM stock solution to 495 µL of the pre-warmed (37°C) buffer in a microcentrifuge tube to achieve a final concentration of 100 µM. Vortex gently.

-

Sampling:

-

Immediately withdraw a 50 µL aliquot (T=0) and add it to a tube containing 100 µL of ice-cold acetonitrile to stop the reaction. This serves as the 100% control.

-

Incubate the remaining reaction mixture at 37°C in a shaking water bath.

-

Withdraw 50 µL aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

-

Quench each aliquot immediately in 100 µL of ice-cold acetonitrile.

-

-

Sample Processing: Centrifuge all quenched samples at 10,000 x g for 10 minutes to precipitate proteins (if any) and debris.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to determine the percentage of the parent compound remaining relative to the T=0 sample.

Metabolic Stability Assessment

Metabolic stability assays measure the rate of drug disappearance in the presence of drug-metabolizing enzymes.[12] These assays are crucial for predicting hepatic clearance.[8][9]

In Vitro Test Systems

-

Liver Microsomes: A subcellular fraction containing primarily Phase I (Cytochrome P450) and some Phase II (UGT) enzymes. They are cost-effective and suitable for high-throughput screening but lack cytosolic enzymes like Glutathione S-transferases (GSTs).[9]

-

Liver S9 Fraction: A supernatant fraction containing both microsomal and cytosolic enzymes, making it suitable for studying a broader range of metabolic pathways, including GSH conjugation.

-

Hepatocytes: Intact liver cells containing the full complement of metabolic enzymes and cofactors. They are considered the "gold standard" for in vitro metabolism studies but are more expensive and have lower throughput.[8][13]

-

Plasma: Used to assess stability against hydrolytic enzymes (esterases, amidases) present in the blood.[14]

Dominant Pathway: Glutathione (GSH) Conjugation

The α-chloroacetamide functional group is a potent electrophile, making it highly susceptible to nucleophilic attack by the thiol group of glutathione. This reaction is often catalyzed by Glutathione S-transferases (GSTs), a family of enzymes abundant in the liver cytosol.[15] This is a major detoxification pathway for electrophilic xenobiotics. The existence of a database entry for S-(2-CHLORO-4-NITROPHENYL)GLUTATHIONE strongly supports this as a primary metabolic route. Due to the high reactivity and the abundance of GSH in the liver, this pathway is expected to be the main driver of the compound's metabolic clearance.

Detailed Protocol: Liver S9 Stability Assay

This protocol is chosen over a microsomal assay to ensure the inclusion of cytosolic GSTs, which are critical for evaluating the primary predicted metabolic pathway.

-

Reagent Preparation:

-

Thaw pooled human liver S9 fraction and the cofactor solution (e.g., NADPH regenerating system) on ice.

-

Prepare a 1 M stock of Glutathione (GSH) in phosphate buffer.

-

-

Reaction Mixture: In a 96-well plate, prepare the incubation mixture on ice. For a 200 µL final volume:

-

100 µL Phosphate Buffer (0.1 M, pH 7.4)

-

40 µL NADPH Regenerating System

-

10 µL Liver S9 Fraction (to a final concentration of 1 mg/mL)

-

10 µL GSH solution (to a final concentration of 5 mM)

-

-

Initiating the Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Add 2 µL of a 100 µM stock solution of the test compound (in DMSO) to initiate the reaction (final concentration: 1 µM).

-

-

Time Points and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing: Seal the plate, vortex, and centrifuge at 4,000 x g for 15 minutes.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the disappearance of the parent compound.

Workflow Visualization: Metabolic Stability Assay

Caption: General experimental workflow for an in vitro metabolic stability assay.

Bioanalytical Methodology for Stability Studies

Accurate quantification of the parent compound is essential for determining stability. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and speed.[16][17]

Detailed Protocol: LC-MS/MS Method

This protocol provides a robust starting point for method development.

-

Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

MRM Transition: The specific parent-to-product ion transition must be determined by infusing the compound. For C₈H₇ClN₂O₃ (MW 214.61), the protonated molecule [M+H]⁺ would be at m/z 215.0. A plausible fragmentation would be the loss of the chloroacetyl group, but this requires experimental verification.

-

Analysis: Monitor the peak area of the analyte relative to the internal standard at each time point.

-

Data Analysis: Calculating Key Parameters

-

Plotting: Plot the natural logarithm of the percentage of compound remaining versus time.

-

Slope Calculation: The slope of the linear regression of this plot is the degradation rate constant (k).

-

Half-Life (t½): Calculated from the rate constant using the equation: t½ = 0.693 / k

-

Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Protein)

Summary and Implications

The in vitro stability profile of this compound is predicted to be dominated by its high reactivity toward glutathione.

-

Chemical Stability: The compound is expected to be reasonably stable in neutral aqueous solutions but may undergo hydrolysis at acidic or basic pH over time.

-

Metabolic Stability: Due to the electrophilic α-chloroacetamide group, the compound will likely be very unstable in metabolic systems containing cytosolic enzymes (S9, hepatocytes), with rapid clearance driven by GST-catalyzed glutathione conjugation. Stability in microsomes (lacking GSTs) may appear artificially high and would be misleading if considered in isolation.

-

Implications for Use:

-

As a Synthetic Intermediate: Its stability is likely sufficient for use in controlled chemical reactions.

-

As a Biological Tool/Drug Candidate: Its inherent reactivity presents a major hurdle. The rapid conjugation with GSH would lead to high intrinsic clearance and a short in vivo half-life. This reactivity also carries a risk of off-target alkylation and potential toxicity. Any development of this scaffold for biological applications would require careful consideration and likely modification of the chloroacetamide moiety to control its reactivity.

-

This guide provides the scientific framework and practical protocols for a comprehensive in vitro stability assessment, enabling researchers to make informed decisions about the utility and development potential of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 3. Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (17329-87-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nuvisan.com [nuvisan.com]

- 9. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 10. m.youtube.com [m.youtube.com]

- 11. enamine.net [enamine.net]

- 12. admescope.com [admescope.com]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnrjournal.com [pnrjournal.com]

- 17. benchchem.com [benchchem.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Chloro-N-(4-nitrophenyl)acetamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-N-(4-nitrophenyl)acetamide, a compound of interest in various chemical and pharmaceutical research domains. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for accurate solubility determination. By equipping researchers with both the theoretical underpinnings and practical methodologies, this guide aims to facilitate informed solvent selection, streamline experimental workflows, and support the advancement of research and development involving this compound.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] For drug development professionals and researchers, a thorough understanding of a compound's solubility is paramount for a multitude of applications, including:

-

Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical synthesis.

-

Purification and Crystallization: Selecting appropriate solvents for isolating and purifying target compounds.

-

Pharmaceutical Formulation: Developing effective drug delivery systems and ensuring bioavailability.[2]

-

Analytical Chemistry: Preparing samples for various analytical techniques.[3]

This guide focuses on this compound, providing a robust approach to characterizing its solubility profile.

Physicochemical Profile and Solubility Prediction of this compound

Molecular Structure:

-

CAS Number: 17329-87-2

-

Molecular Formula: C₈H₇ClN₂O₃[4]

-

Molecular Weight: 214.61 g/mol

Key Structural Features Influencing Solubility:

-

Polar Groups: The presence of a nitro group (-NO₂), an amide group (-C(=O)NH-), and a chloro group (-Cl) introduces polarity to the molecule. These groups are capable of dipole-dipole interactions and, in the case of the amide group, hydrogen bonding (both as a donor and acceptor).[5]

-

Aromatic Ring: The phenyl ring is a non-polar, hydrophobic moiety.[5]

-

Alkyl Halide: The chloroacetamide portion contributes to the molecule's reactivity and has some polar character.

Predicted Solubility Behavior:

Based on the principle of "like dissolves like," we can anticipate the following solubility trends:[5]

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are likely to be effective at dissolving this compound.[1] These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute.

-

Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be reasonably good solvents.[1] They can act as both hydrogen bond donors and acceptors, interacting with the amide group. However, the overall solubility might be limited by the non-polar phenyl ring.

-

Low Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and diethyl ether are predicted to be poor solvents for this compound due to the significant polarity imparted by the nitro and amide groups.[1]

-

Limited Aqueous Solubility: The presence of the hydrophobic phenyl ring and the chloro-substituted alkyl chain will likely result in low water solubility.[6] While the polar groups can interact with water, the non-polar sections of the molecule will hinder dissolution.[5]

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility requires robust experimental methods. The following protocols are standard in the field and provide reliable, reproducible results.

Method 1: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[7][8]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 2 hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid particles.[7]

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method. Quantify the concentration of this compound using a validated technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[3][9]

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Method 2: High-Throughput Kinetic Solubility Assay

For rapid screening of solubility in multiple solvents, a kinetic solubility assay is often employed. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[7][9]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the test solvents.

-

Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.[9] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Alternative Quantification: Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by UV-Vis spectroscopy or HPLC.[9][10]

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[11][12] However, this relationship must be determined experimentally for each solute-solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent with a polarity that closely matches that of this compound will generally be a better solvent.

-

pH (in Aqueous Systems): The amide proton in this compound is weakly acidic. In highly basic aqueous solutions, deprotonation could occur, forming an anion with potentially higher water solubility. Conversely, in strongly acidic solutions, protonation of the amide oxygen or the nitro group could occur, forming a cation and also potentially increasing aqueous solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

Data Presentation and Interpretation

To facilitate comparison and analysis, solubility data should be presented in a clear and structured format.

Table 1: Solubility of this compound in Various Solvents at 25°C (Hypothetical Data for Illustrative Purposes)

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | > 0.93 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 | > 0.93 |

| Acetone | Polar Aprotic | 85 | 0.40 |

| Methanol | Polar Protic | 30 | 0.14 |

| Ethanol | Polar Protic | 15 | 0.07 |

| Dichloromethane | Chlorinated | 10 | 0.05 |

| Ethyl Acetate | Ester | 8 | 0.04 |

| Toluene | Aromatic Hydrocarbon | < 1 | < 0.005 |

| Hexane | Non-polar | < 0.1 | < 0.0005 |

| Water | Aqueous | < 0.1 | < 0.0005 |

Diagram: Factors Influencing Solubility

Caption: Key Factors Influencing Compound Solubility.

Conclusion

This technical guide has outlined the theoretical considerations and practical approaches for determining the solubility of this compound. By understanding the interplay of its molecular structure with various solvent properties and by employing rigorous experimental techniques, researchers can accurately characterize its solubility profile. This essential data will empower informed decision-making in synthesis, purification, formulation, and other critical applications within the scientific and pharmaceutical development landscape.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. This compound (17329-87-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. What factors affect solubility? | AAT Bioquest [aatbio.com]

A Senior Application Scientist's Guide to 2-Chloro-N-(4-nitrophenyl)acetamide: A Versatile Precursor in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-N-(4-nitrophenyl)acetamide, a pivotal intermediate in organic and medicinal chemistry. We move beyond a simple recitation of facts to deliver a field-proven perspective on its synthesis, core reactivity, and strategic applications. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comprehensive overview of its role in the synthesis of high-value heterocyclic scaffolds such as benzimidazoles and quinoxalines. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific literature.

Introduction: Identifying a Strategic Building Block

In the landscape of organic synthesis, the strategic value of a precursor is measured by its reactivity, versatility, and accessibility. This compound emerges as a compound of significant interest, embodying these critical attributes. It is a stable, crystalline solid that serves as a cornerstone for constructing complex molecular architectures, particularly within the realm of pharmacologically active heterocycles. Its structure is elegantly simple yet functionally rich, featuring two key reactive centers: a highly electrophilic chloroacetyl group and an electron-deficient nitrophenyl ring. This duality allows for sequential, controlled modifications, making it an ideal starting material for multi-step syntheses. N-(Substituted phenyl)-2-chloroacetamides are recognized as important intermediates for creating a wide array of derivatives, from bioactive molecules to functional materials.[1] This guide will illuminate the practical synthesis of this precursor and demonstrate its application in building molecular frameworks with proven therapeutic potential.

Physicochemical Properties & Safety Mandates

A thorough understanding of a compound's physical properties and safety requirements is non-negotiable for its effective and safe application in a laboratory setting.

Key Physicochemical Data

The properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClN₂O₃ | [1] |

| Molecular Weight | 214.61 g/mol | [1] |

| Appearance | Yellow solid/needle-like crystals | [1] |

| Melting Point | 183-185 °C | [2] |

| Boiling Point (Est.) | 324.09 - 392.7 °C | [3] |

| Density (Est.) | 1.42 - 1.571 g/cm³ | [1][3] |

| Water Solubility (Est.) | 312.04 - 477.69 mg/L | [3] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [4] |

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[4][5][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4][5]

-

Handling: Avoid direct contact with skin and eyes.[4] Wash hands thoroughly after handling.[5][6] Prevent dust formation during transfer and weighing.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[5] Storage under an inert atmosphere is recommended for long-term stability.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][5]

-

Skin: Wash off with soap and plenty of water. If irritation occurs, consult a physician.[4][5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[4]

-

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[4][5]

Synthesis of the Precursor: A Validated Protocol

The most direct and widely adopted method for synthesizing this compound is the acylation of p-nitroaniline with chloroacetyl chloride. This reaction is robust, high-yielding, and straightforward to perform in a standard laboratory setting.

Experimental Protocol: Synthesis

This protocol is based on established literature procedures.[2][7]

-

Materials:

-

p-Nitroaniline

-

Chloroacetyl chloride

-

Ethyl acetate

-

Deionized water

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add p-nitroaniline (1.0 eq).

-

Carefully add an excess of chloroacetyl chloride (approx. 2.0-2.5 eq). Causality Note: Using an excess of the acylating agent ensures the complete consumption of the starting aniline, driving the reaction to completion.

-

Heat the reaction mixture to reflux and maintain for 1 hour. The reflux provides the necessary activation energy for the nucleophilic attack of the aniline's nitrogen on the carbonyl carbon of the chloroacetyl chloride.

-

After 1 hour, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Transfer the solution to a separatory funnel and wash three times with water to remove unreacted chloroacetyl chloride (which hydrolyzes to chloroacetic acid and HCl) and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting solid can be further purified by recrystallization, for example, from an ethanol/water mixture, to afford the final product as a yellow solid.[8]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Application in Heterocyclic Synthesis

The synthetic utility of this compound stems from its α-chloro amide functionality. The chlorine atom is an excellent leaving group, positioned alpha to an electron-withdrawing carbonyl group, making the adjacent carbon highly electrophilic and susceptible to nucleophilic substitution. This reactivity is the cornerstone of its application in building heterocyclic rings.

Synthesis of Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The reaction of this compound with o-phenylenediamines is a classic and efficient method for their synthesis.

-

Mechanistic Insight: The synthesis proceeds via an initial N-alkylation of one of the amino groups of the o-phenylenediamine onto the electrophilic carbon of the chloroacetyl group. This is followed by an intramolecular cyclization, where the second amino group attacks the amide carbonyl, and subsequent dehydration to form the aromatic benzimidazole ring.

Caption: General pathway for Benzimidazole synthesis.

-

Application Example: This precursor is used to create intermediates like 4-(2-chloro acetamido) benzoic acid, which can then be reacted with 2-mercaptobenzimidazole to form complex benzimidazole derivatives with evaluated antimicrobial and anticancer activities.[9] Various methods exist for benzimidazole synthesis, often involving the condensation of o-phenylenediamines with aldehydes or other carbonyl sources.[10]

Synthesis of Quinoxalines

Quinoxaline derivatives are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including use as anticancer and antibacterial agents.[11][12] this compound can serve as a key building block for substituted quinoxalines.

-

Mechanistic Insight: While direct condensation is the most common route to quinoxalines (o-phenylenediamine with a 1,2-dicarbonyl compound), chloroacetamide precursors can be used to build side chains or participate in more complex multi-step syntheses.[13][14] For instance, the chloro group can be displaced by a nucleophile (e.g., a phenoxide) to form an ether linkage.[15] The resulting molecule can then undergo further transformations to build the quinoxaline system or be attached to a pre-existing quinoxaline core.

Caption: Pathway for incorporating the precursor into Quinoxaline derivatives.

Applications in Drug Development & Medicinal Chemistry

The true value of this compound is realized in its role as an intermediate for synthesizing molecules with significant therapeutic potential.

-

Anticancer Agents: The methylated analog, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a known synthetic intermediate.[16][17] It has been explicitly used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors, a class of compounds investigated for their anticancer activity.[18][19] Furthermore, a patent describes a synthetic route where this compound is a direct precursor to this methylated intermediate, which is itself an intermediate for the multi-kinase inhibitor drug Nintedanib.[7]

-

Antibacterial Agents: Research has demonstrated the antibacterial potential of acetamide derivatives.[20] A fluorinated analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has shown promising antibacterial activity against the high-priority pathogen Klebsiella pneumoniae.[8][20] Studies have shown this compound can act synergistically with carbapenem antibiotics like meropenem and imipenem, potentially helping to overcome drug resistance.[21][22] The chloro atom is believed to be crucial for this enhanced antimicrobial activity, possibly by stabilizing the molecule within its target enzyme.[20][23]

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic and versatile precursor that provides an efficient entry point into the synthesis of complex and biologically relevant heterocyclic compounds. Its well-defined reactivity, straightforward synthesis, and solid-state stability make it an invaluable tool for researchers in both academic and industrial settings. From the construction of core benzimidazole and quinoxaline scaffolds to its documented role in the synthesis of anticancer and next-generation antibacterial agents, this compound continues to demonstrate its significant utility in the advancement of organic and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. This compound (17329-87-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. angenechemical.com [angenechemical.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 8. scielo.br [scielo.br]

- 9. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole synthesis [organic-chemistry.org]

- 11. ripublication.com [ripublication.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Quinoxaline synthesis [organic-chemistry.org]

- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | C9H9ClN2O3 | CID 11436129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals - CAT N°: 35536 [bertin-bioreagent.com]

- 20. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

protocol for synthesizing 2-Chloro-N-(4-nitrophenyl)acetamide in the lab

An Application Note and Protocol for the Laboratory Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

Introduction: The Significance of this compound